molecular formula C10H15NO B181200 2-Amino-1-(2,4-dimethylphenyl)ethanol CAS No. 133562-37-5

2-Amino-1-(2,4-dimethylphenyl)ethanol

Cat. No.: B181200
CAS No.: 133562-37-5
M. Wt: 165.23 g/mol
InChI Key: KBYFBXUWYPZHTQ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dimethylphenyl)ethanol is an organic compound with the molecular formula C10H15NO It is a derivative of ethanolamine, featuring an amino group and a hydroxyl group attached to a phenyl ring substituted with two methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The reaction typically proceeds under mild conditions, yielding the desired amino alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound, 2,4-dimethyl-β-nitrostyrene, using a palladium or platinum catalyst under hydrogen gas. This method offers high efficiency and selectivity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding ketone or aldehyde

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Amino-1-(2,4-dimethylphenyl)ethanol has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,4-dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its steric and electronic properties. This unique structure can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-1-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYFBXUWYPZHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260704
Record name α-(Aminomethyl)-2,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133562-37-5
Record name α-(Aminomethyl)-2,4-dimethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133562-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Aminomethyl)-2,4-dimethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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